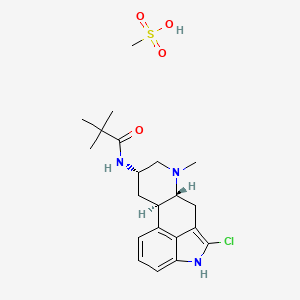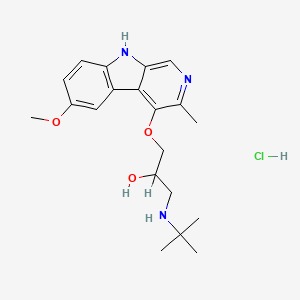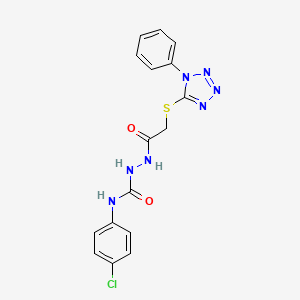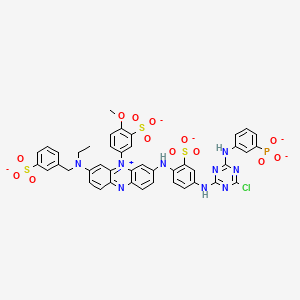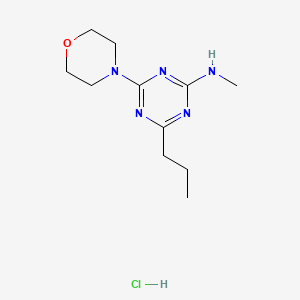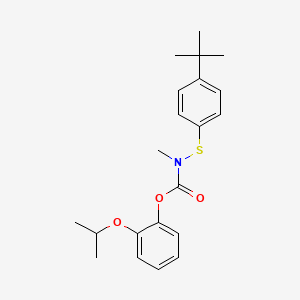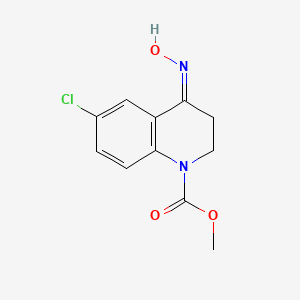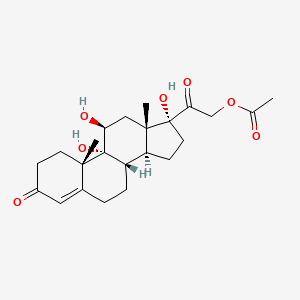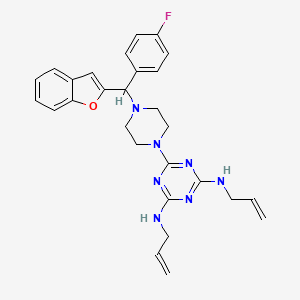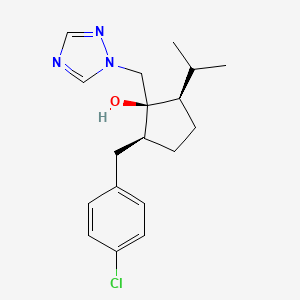
Ipconazole, (1R,2S,5R)-rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ipconazole, (1R,2S,5R)-rel-, is a chiral triazole fungicide widely used in agriculture to protect crops from fungal diseases. It is known for its broad-spectrum activity against various fungal pathogens and its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ipconazole involves several steps, starting with the preparation of the chiral intermediate (1R,2S,5R)-2-isopropyl-5-methylcyclohexylamine. This intermediate is then reacted with triazole derivatives under specific conditions to form the final product . The reaction typically employs diacetoxyiodobenzene and ammonium carbamate in acetonitrile at room temperature .
Industrial Production Methods: Industrial production of Ipconazole follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of flow chemistry and microreactor technology has been explored to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Ipconazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its fungicidal properties .
Common Reagents and Conditions: Common reagents used in the reactions of Ipconazole include diacetoxyiodobenzene, ammonium carbamate, and various triazole derivatives. The reactions are typically carried out in solvents like acetonitrile under controlled temperature and pressure conditions .
Major Products Formed: The major products formed from the reactions of Ipconazole include various triazole derivatives and chiral intermediates. These products are crucial for the compound’s fungicidal activity and its ability to inhibit ergosterol biosynthesis .
Aplicaciones Científicas De Investigación
Ipconazole has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying chiral synthesis and reaction mechanisms . In biology, it is employed to investigate the effects of fungicides on fungal pathogens and their resistance mechanisms . In medicine, Ipconazole is explored for its potential use in treating fungal infections in humans . In industry, it is widely used in agriculture to protect crops from fungal diseases and improve crop yield .
Mecanismo De Acción
Ipconazole exerts its fungicidal effects by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death . The molecular targets of Ipconazole include enzymes involved in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase .
Comparación Con Compuestos Similares
Ipconazole is unique among triazole fungicides due to its chiral structure and broad-spectrum activity. Similar compounds include other triazole fungicides like tebuconazole, propiconazole, and difenoconazole . Compared to these compounds, Ipconazole exhibits higher efficacy against a wider range of fungal pathogens and has a lower risk of resistance development .
List of Similar Compounds:- Tebuconazole
- Propiconazole
- Difenoconazole
Ipconazole’s unique chiral structure and broad-spectrum activity make it a valuable fungicide in agriculture and a subject of interest in scientific research.
Propiedades
Número CAS |
115850-69-6 |
|---|---|
Fórmula molecular |
C18H24ClN3O |
Peso molecular |
333.9 g/mol |
Nombre IUPAC |
(1R,2S,5R)-2-[(4-chlorophenyl)methyl]-5-propan-2-yl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C18H24ClN3O/c1-13(2)17-8-5-15(9-14-3-6-16(19)7-4-14)18(17,23)10-22-12-20-11-21-22/h3-4,6-7,11-13,15,17,23H,5,8-10H2,1-2H3/t15-,17+,18+/m0/s1 |
Clave InChI |
QTYCMDBMOLSEAM-CGTJXYLNSA-N |
SMILES isomérico |
CC(C)[C@H]1CC[C@H]([C@@]1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl |
SMILES canónico |
CC(C)C1CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



